2,3-dimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
The compound 2,3-dimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide features a benzamide core with 2,3-dimethoxy substituents linked to a 1,3,4-thiadiazole ring. The thiadiazole is further substituted with a sulfanyl group connected to a methylene-carbamoyl moiety bearing a 2-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S2/c1-30-14-9-5-6-11(16(14)31-2)17(29)25-18-26-27-19(33-18)32-10-15(28)24-13-8-4-3-7-12(13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLXRFUXSBMJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, introduction of the sulfanyl group, and subsequent coupling with the benzamide moiety. Common reagents used in these reactions include thionyl chloride, trifluoromethyl aniline, and various coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy groups could yield a variety of substituted benzamides.
Scientific Research Applications
2,3-dimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would likely include binding to the active site of the target protein and modulating its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
(a) 2,3-Dimethoxy-N-[5-(Methylsulfanyl)-1,3,4-Thiadiazol-2-yl]Benzamide ()
- Key Differences : Replaces the trifluoromethylphenyl-carbamoylmethylsulfanyl group with a simpler methylsulfanyl substituent.
- Synthesis : Likely involves direct alkylation of the thiadiazole ring, whereas the target compound requires multi-step functionalization to introduce the carbamoyl linkage .
(b) N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]Carbamoyl}-2,6-Difluorobenzamide ()
- Key Differences : Substitutes the trifluoromethylphenyl group with a 2,4-dichlorophenyl moiety and replaces 2,3-dimethoxy benzamide with 2,6-difluoro benzamide.
- Impact : The dichlorophenyl group provides strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets but increase toxicity risks. The fluorine atoms on the benzamide improve metabolic stability but reduce solubility compared to methoxy groups .
(c) 2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide Hemihydrate ()
- Key Differences : Features a 2-methoxyphenyl substituent on the thiadiazole and a single methoxy group on the benzamide.
- Impact: The hemihydrate form (confirmed via single-crystal X-ray, R factor = 0.044) improves crystallinity but may reduce bioavailability compared to non-hydrated forms. The simpler substitution pattern likely results in lower biological activity compared to the target compound .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Thiadiazole Derivatives
*Calculated based on molecular formulas.
Key Observations:
- Methoxy vs. Fluoro Substituents : Methoxy groups (electron-donating) on the benzamide improve solubility compared to fluorine atoms (electron-withdrawing) in .
- Synthetic Complexity : The target compound’s synthesis requires sequential carbamoylation and sulfanyl incorporation, whereas analogs like and are synthesized via simpler alkylation or condensation reactions .
Biological Activity
The compound 2,3-dimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity based on various studies and research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A thiadiazole ring
- A trifluoromethyl group
- Methoxy substituents
- A benzamide moiety
This unique structure contributes to its potential biological activities.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. In a study involving imidazo[2,1-b][1,3,4]thiadiazole derivatives, compounds demonstrated IC50 values in the submicromolar range against human cancer cell lines such as HeLa and CEM cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.86 |
| Compound B | CEM | 1.2 |
| Compound C | L1210 | 4.2 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored through its interaction with the NF-κB signaling pathway. Similar compounds have been identified as inhibitors of this pathway, which plays a crucial role in inflammation and cancer progression .
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. Studies have shown that certain modifications to the thiadiazole structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl can significantly influence this activity.
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: Interaction with pathways such as NF-κB suggests a role in modulating inflammatory responses.
Study 1: Antitumor Efficacy
A recent study evaluated the antiproliferative effects of various thiadiazole derivatives on pancreatic cancer cells (SUIT-2, Capan-1, Panc-1). The results indicated that several compounds exhibited significant growth inhibition at low concentrations, highlighting their potential as therapeutic agents against resistant cancer types .
Study 2: Anti-inflammatory Properties
In another investigation focused on inflammatory diseases, compounds structurally related to the target compound were tested for their ability to inhibit NF-κB activation. Results showed that these compounds could effectively reduce inflammation markers in vitro, supporting their use in treating inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
